![molecular formula C15H15NO5 B597832 5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8S)-rel- CAS No. 144373-57-9](/img/structure/B597832.png)
5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8S)-rel-
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Description
The compound is a spirocyclic compound, which means it has two rings that share a single atom . The “5-Oxa-2-azaspiro[3.5]nonane” part of the name suggests it has a nine-membered ring with an oxygen (oxa) and a nitrogen (aza) atom. The “8-carboxylic acid, 1,6-dioxo-” indicates the presence of a carboxylic acid functional group at the 8th position and two carbonyl groups at the 1st and 6th positions . The “phenylMethyl ester” suggests the presence of an ester functional group, which is formed by a carboxylic acid and an alcohol (in this case, phenylmethanol). The “(4R,8S)-rel-” part of the name refers to the stereochemistry of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spirocyclic ring, the carboxylic acid and ester functional groups, and the stereochemistry .Physical And Chemical Properties Analysis
Based on the functional groups present, we can predict that this compound would likely be solid at room temperature, and due to the presence of polar functional groups, it would likely be soluble in polar solvents .Mechanism of Action
Future Directions
properties
IUPAC Name |
benzyl (4R,8S)-3,6-dioxo-5-oxa-2-azaspiro[3.5]nonane-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c17-12-6-11(7-15(21-12)9-16-14(15)19)13(18)20-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,19)/t11-,15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIFEFCXGIQLOL-IAQYHMDHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2(CNC2=O)OC1=O)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C[C@]2(CNC2=O)OC1=O)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8S)-rel- |
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